molecular formula C16H14N2OS2 B12139734 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B12139734
M. Wt: 314.4 g/mol
InChI Key: WTBAMSYFKWTXMN-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with N-(2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide can be compared with other benzothiazole derivatives, such as:

    2-mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.

    Benzothiazole: A parent compound with various industrial and pharmaceutical applications.

    2-(1,3-benzothiazol-2-ylthio)acetic acid: Another derivative with potential biological activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2OS2/c1-11-6-2-3-7-12(11)17-15(19)10-20-16-18-13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)

InChI Key

WTBAMSYFKWTXMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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